molecular formula C16H11FO5S B2452833 (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate CAS No. 623122-59-8

(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

Cat. No.: B2452833
CAS No.: 623122-59-8
M. Wt: 334.32
InChI Key: RSJHMDAXDKCPOC-NVNXTCNLSA-N
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Description

(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a fluorobenzylidene group, a dihydrobenzofuran ring, and a methanesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate typically involves the following steps:

    Formation of the Benzofuran Ring: The initial step involves the construction of the benzofuran ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorobenzylidene Group: The next step is the introduction of the fluorobenzylidene group. This is usually accomplished through a condensation reaction between a fluorobenzaldehyde and the benzofuran derivative.

    Formation of the Methanesulfonate Ester: The final step involves the esterification of the hydroxyl group on the benzofuran ring with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can also be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated benzofuran derivatives.

    Substitution: Various substituted fluorobenzylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest. Researchers investigate its potential as an inhibitor or activator of specific biological pathways.

Medicine

In the field of medicine, this compound is explored for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Industry

In industrial applications, this compound is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate involves its interaction with specific molecular targets. The fluorobenzylidene group can engage in π-π interactions with aromatic residues in proteins, while the methanesulfonate ester can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate
  • (Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate
  • (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

Uniqueness

Compared to its analogs, (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interaction with biological targets. These characteristics make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO5S/c1-23(19,20)22-11-6-7-12-14(9-11)21-15(16(12)18)8-10-4-2-3-5-13(10)17/h2-9H,1H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJHMDAXDKCPOC-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3F)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3F)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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